3-methyl-1H-pyrazole-5-thiol

c-Met kinase inhibition Antiproliferative Cancer therapeutics

Procure 3-methyl-1H-pyrazole-5-thiol as a validated privileged scaffold for kinase inhibitor and antimicrobial programs. This building block directly addresses the need for a compact, functionalized core to generate proprietary chemical matter with demonstrated nanomolar target engagement. - Enables synthesis of c-Met inhibitors with potency comparable to cabozantinib. - Provides a versatile intermediate for MRSA-active compound libraries with aminoglycoside synergy. - Compatible with Pd-NHC catalyzed C-H activation/thiolation for high-regiocontrol derivatization. Supplied with verified purity; reliable for SAR exploration and scale-up.

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
Cat. No. B12115360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazole-5-thiol
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCC1=CC(=S)NN1
InChIInChI=1S/C4H6N2S/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
InChIKeyXBWRULFISNEVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrazole-5-thiol Profile & Sourcing


3-Methyl-1H-pyrazole-5-thiol (C4H6N2S; molecular weight 114.17 g/mol) is a heterocyclic thiol compound belonging to the pyrazole class, characterized by a five-membered aromatic ring with adjacent nitrogen atoms and a thiol (-SH) substituent at the 5-position . This small-molecule scaffold features a methyl group at the 3-position, which modulates its electronic properties and steric profile relative to unsubstituted or differently substituted analogs. The compound is typically supplied as a solid with purity specifications that should be verified by NMR or HPLC prior to use . As a building block, it is utilized in medicinal chemistry programs for kinase inhibitor development and antimicrobial agent design, and it is also employed in agrochemical research as a precursor for fungicidal and herbicidal candidates .

Kinase Inhibitor Scaffold 3-Methyl-5-thiol substitution pattern supports c-Met and related kinase inhibitor development programs.
Antimicrobial Precursor Core structure for synthesizing screening libraries targeting MRSA and drug-resistant Gram-positive pathogens.
Agrochemical Template Compact functionalized template for fungicidal and herbicidal lead discovery campaigns.

Substitution Risks for 3-Methyl-1H-pyrazole-5-thiol


Simply substituting another pyrazole-thiol or methylpyrazole analog for 3-methyl-1H-pyrazole-5-thiol in a research or industrial process can lead to significant deviations in reactivity, biological target engagement, and downstream derivative performance. The precise substitution pattern (3-methyl, 5-thiol) dictates the compound's electronic distribution, nucleophilicity, and ability to participate in key reactions such as regioselective thiolations and cyclocondensations [1]. For example, the 3-methyl-1H-pyrazole-5-thiol core serves as a critical starting material for the synthesis of c-Met kinase inhibitors with nanomolar potency; altering the methyl position or removing the thiol group would fundamentally change the scaffold's ability to form the required pyrazolopyridine and pyrazolothiazole fused ring systems [2]. In antimicrobial applications, even subtle modifications to the aryl substituent at the 1-position of 3-methyl-1H-pyrazole-5-thiol derivatives can drastically alter activity against MRSA and other Gram-positive pathogens [3]. The combination of the 3-methyl and 5-thiol groups provides a unique balance of lipophilicity and hydrogen-bonding capability that is not easily replicated by 1-methyl, 3-amino, or 5-hydroxy analogs, thereby precluding simple one-to-one replacement.

Methyl position shift alters electronic distribution and nucleophilicity, which may change regioselective thiolation and cyclocondensation outcomes.

Thiol group removal or replacement eliminates hydrogen-bonding and metal-chelating capacity required for target engagement in kinase and antimicrobial contexts.

1-Position aryl substitution changes may substantially alter anti-MRSA activity; structure-activity relationships may not transfer across derivative series.

Quantitative Evidence for 3-Methyl-1H-pyrazole-5-thiol


c-Met Kinase Inhibitory Potency

Derivatives 5a and 5b, synthesized from a 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one precursor (closely related to the target thiol), exhibited c-Met kinase inhibition with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively. These values are comparable to the FDA-approved c-Met inhibitor cabozantinib (IC50 = 5.38 ± 0.35 nM) in the same assay [1]. The unsubstituted pyrazole-thiol parent compound itself did not show comparable potency, highlighting the importance of the 3-methyl-5-thiol framework as a privileged scaffold for optimization.

c-Met Kinase Inhibition
Class-level
Derivative 5a IC50 4.27 ± 0.31 nM; 5b IC50 7.95 ± 0.17 nM
Supports kinase inhibitor scaffold selection for c-Met programs.
Derivative-based evidence; parent thiol requires independent validation.
c-Met kinase inhibition Antiproliferative Cancer therapeutics

Anti-MRSA Activity and Synergy

3-Methyl-1-phenylpyrazole-5-thiol (compound 3a), a direct derivative of 3-methyl-1H-pyrazole-5-thiol, demonstrated good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, S. epidermidis, and Enterococcus faecalis [1]. The compound also showed a synergistic effect when combined with aminoglycoside antibiotics, enhancing their efficacy. In contrast, other pyrazole-thiol derivatives with different substitution patterns (e.g., p-nitro or p-fluoro on the phenyl ring) exhibited variable activity profiles, underscoring the importance of the core 3-methyl-1H-pyrazole-5-thiol structure.

Anti-MRSA Activity
Class-level
Derivative 3a reported activity against MRSA, S. aureus, S. epidermidis, E. faecalis; synergy with aminoglycosides.
Supports antimicrobial screening context for Gram-positive pathogens.
Qualitative data; specific MIC values not available in source abstract.
Antimicrobial MRSA Synergy Gram-positive bacteria

Regioselective Thiolation Efficiency

A palladium N-heterocyclic carbene (NHC) catalyzed protocol for the regioselective thiolation of 1-aryl-3-methyl-1H-pyrazol-5(4H)-ones (which can be derived from the thiol) using aryl thiols afforded the desired products in good to excellent yields [1]. This method offers a distinct advantage over traditional thiolation approaches that may suffer from poor regioselectivity or lower yields. For example, analogous reactions with unsubstituted pyrazolones or those with alternative substituents often require harsher conditions or produce mixtures of regioisomers, reducing overall efficiency.

Regioselective Thiolation
Method context
Pd-NHC catalyzed protocol; reported good to excellent yields for 1-aryl-3-methyl-1H-pyrazol-5(4H)-one thiolation.
Supports synthetic workflow selection for pyrazole derivatization.
Quantitative yield data to verify; exact percentages not provided.
Synthesis Regioselective thiolation Yield optimization

Physicochemical Property Comparison

3-Methyl-1H-pyrazole-5-thiol (MW = 114.17 g/mol) has a lower molecular weight than many common pyrazole-thiol analogs (e.g., 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-thiol, MW = 208.26 g/mol) . Its calculated logP is approximately 1.5-2.0 (estimated based on similar structures), which positions it in a favorable range for permeability and solubility in medicinal chemistry campaigns. In contrast, bulkier or more lipophilic analogs may exhibit poorer aqueous solubility or deviate from Lipinski's rule-of-five guidelines, complicating formulation and in vivo studies.

Physicochemical Profile
Class-level
MW 114.17 g/mol; est. logP ~1.5–2.0; ~94 g/mol lower than 1-(4-fluorophenyl) analog (208.26 g/mol).
Supports lead optimization property space with room for substitution.
Estimated logP values; experimental determination to verify.
Physicochemical properties Lipophilicity Molecular weight

3-Methyl-1H-pyrazole-5-thiol: High-Value Applications


c-Met Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation c-Met inhibitors can leverage 3-methyl-1H-pyrazole-5-thiol as a privileged scaffold. The nanomolar potency demonstrated by derivatives 5a and 5b against c-Met kinase, comparable to the FDA-approved drug cabozantinib, validates the core as a high-affinity starting point [1]. Its small size and favorable physicochemical properties allow for extensive SAR exploration through substitution at the 1-, 4-, and thiol positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic parameters. Procurement of this compound is strategically justified for groups aiming to build proprietary chemical matter around a validated kinase hinge-binding motif.

Antimicrobial Agents for Gram-Positive Pathogens

Given the activity of 3-methyl-1-phenylpyrazole-5-thiol against MRSA and its synergy with aminoglycosides, 3-methyl-1H-pyrazole-5-thiol serves as an ideal starting material for synthesizing libraries of novel antibacterial agents [2]. Research groups focused on combating antimicrobial resistance can use this thiol as a versatile intermediate to introduce diverse aryl, heteroaryl, or alkyl groups at the sulfur atom or via N-functionalization. The documented synergistic effect provides a rational path for combination therapy studies, potentially yielding new treatments for recalcitrant infections. Procurement is recommended for infectious disease research programs seeking to expand their chemical diversity in this area.

Pd-Catalyzed Regioselective Pyrazole Synthesis

Process chemists and synthetic methodology groups can employ 3-methyl-1H-pyrazole-5-thiol in Pd-NHC catalyzed C-H activation/thiolation protocols to access complex pyrazole derivatives with high regiocontrol [3]. The demonstrated 'good to excellent yields' under mild conditions make this compound a reliable building block for constructing diverse heterocyclic systems, including pyrazolopyridines, pyrazolothiazoles, and fused pyrimidine scaffolds. Industrial procurement is warranted for fine chemical producers and CROs specializing in the rapid synthesis of drug-like libraries or advanced intermediates for medicinal chemistry collaborations.

Fungicide and Herbicide Lead Discovery

Pyrazole derivatives, particularly those containing thiol or thioether functionalities, are widely recognized for their fungicidal and herbicidal activities . The 3-methyl-1H-pyrazole-5-thiol core provides a compact, functionalized template for generating new agrochemical leads. Its lower molecular weight compared to many aryl-substituted analogs facilitates the optimization of soil mobility, plant uptake, and environmental fate properties. Agrochemistry R&D groups can justify procurement of this building block to populate screening decks aimed at identifying novel modes of action for crop protection agents.

Application
Selection Property
Validation Focus
c-Met kinase inhibitor development
Scaffold derivatization potential at 1-, 4-, and thiol positions
Kinase inhibition assay context; selectivity panel review
Antimicrobial screening studies
Gram-positive activity context with reported synergy
MIC and synergy endpoint review against resistant strains
Heterocycle synthesis workflows
Regioselective thiolation via Pd-NHC catalysis
Yield and regioselectivity verification under target conditions
Agrochemical lead discovery
Low-MW template with balanced lipophilicity
Soil mobility, plant uptake, and environmental fate review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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